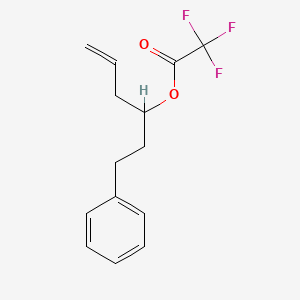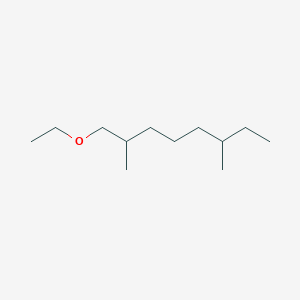
10-(Trimethoxysilyl)decan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(Trimethoxysilyl)decan-1-amine: is an organosilicon compound that features both an amine group and a trimethoxysilyl group. This dual functionality makes it a valuable compound in various fields, including materials science, chemistry, and industrial applications. The presence of the trimethoxysilyl group allows it to form strong bonds with inorganic surfaces, while the amine group provides reactivity with organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Trimethoxysilyl)decan-1-amine typically involves the reaction of 10-bromodecane with trimethoxysilane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the trimethoxysilyl group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and a base such as sodium hydride (NaH) to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
化学反应分析
Types of Reactions:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. This reaction is often catalyzed by acids or bases.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential in the formation of silane coupling agents and cross-linked networks.
Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalysts.
Condensation: Silanol groups, heat or catalysts.
Substitution: Alkyl halides, acyl chlorides, solvents like THF or dichloromethane.
Major Products:
Hydrolysis and Condensation: Siloxane polymers and networks.
Substitution: Alkylated or acylated amine derivatives.
科学研究应用
Chemistry: 10-(Trimethoxysilyl)decan-1-amine is used as a silane coupling agent to enhance the adhesion between organic polymers and inorganic surfaces. It is also employed in the synthesis of functionalized silica nanoparticles and other hybrid materials.
Biology: In biological research, this compound can be used to modify surfaces of biomaterials to improve biocompatibility and promote cell adhesion. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Medicine: The compound’s ability to modify surfaces makes it useful in the development of medical implants and devices. It can enhance the integration of implants with biological tissues and reduce the risk of rejection.
Industry: In industrial applications, this compound is used in coatings, adhesives, and sealants to improve their performance and durability. It is also employed in the production of advanced composites and materials with enhanced mechanical properties.
作用机制
The mechanism of action of 10-(Trimethoxysilyl)decan-1-amine involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The amine group can react with various organic molecules, allowing for the functionalization of surfaces and the formation of hybrid materials. These interactions are crucial for its applications in adhesion, surface modification, and material synthesis.
相似化合物的比较
- 3-(Trimethoxysilyl)propylamine
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- (3-Aminopropyl)triethoxysilane
Comparison: While all these compounds contain both an amine group and a trimethoxysilyl group, 10-(Trimethoxysilyl)decan-1-amine has a longer alkyl chain, which can influence its reactivity and the properties of the materials it forms. The longer chain can provide greater flexibility and spacing between functional groups, which may be advantageous in certain applications, such as the formation of more flexible or extended networks in coatings and adhesives.
属性
CAS 编号 |
120183-15-5 |
|---|---|
分子式 |
C13H31NO3Si |
分子量 |
277.48 g/mol |
IUPAC 名称 |
10-trimethoxysilyldecan-1-amine |
InChI |
InChI=1S/C13H31NO3Si/c1-15-18(16-2,17-3)13-11-9-7-5-4-6-8-10-12-14/h4-14H2,1-3H3 |
InChI 键 |
RHMHHCLBPVIFKS-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCCCCCCCCN)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



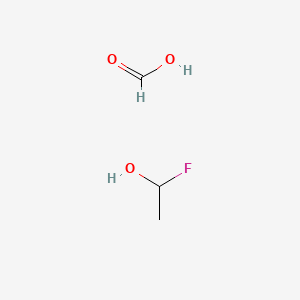
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)

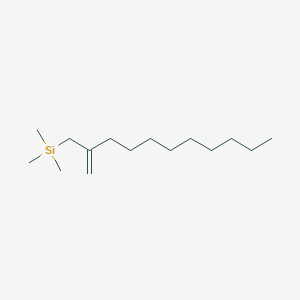
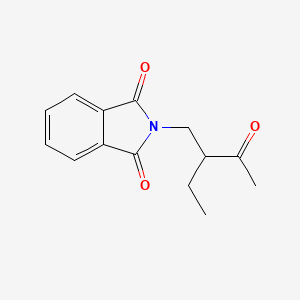
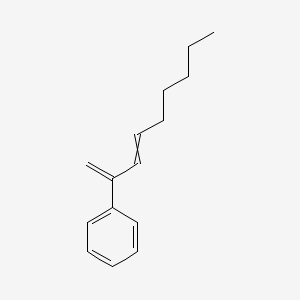
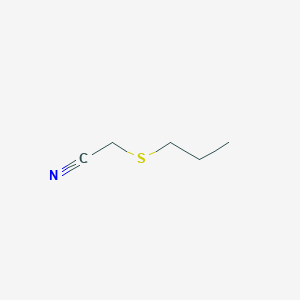
![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)

![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)
